molecular formula C13H19N7O3 B5559932 methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B5559932
M. Wt: 321.34 g/mol
InChI Key: CFKCOWSKGMZMFT-UHFFFAOYSA-N
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Description

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C13H19N7O3 and its molecular weight is 321.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.15493749 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique combination of oxadiazole and triazole moieties, which are known for their biological activity. The synthesis typically involves multi-step reactions that can include cyclization and functionalization processes. The following table summarizes key structural features:

Property Details
Molecular Formula C₁₃H₁₈N₄O₃
Molecular Weight 286.31 g/mol
CAS Number Not available
Structural Components Oxadiazole ring, Triazole ring

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of oxadiazoles have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

A study demonstrated that a related oxadiazole compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity . Additionally, in vivo studies indicated that these compounds could suppress tumor growth in mice models .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Research indicates that certain triazole derivatives possess potent activity against a range of bacteria and fungi. For example, a related triazole compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is thought to involve the inhibition of key enzymes or pathways associated with cell proliferation and survival. Specifically, it may interact with phospholipases or other targets involved in lipid metabolism and apoptosis .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives of triazoles and tested their anticancer efficacy. One derivative showed significant cytotoxicity against glioblastoma cell lines with an IC50 value comparable to standard treatments like doxorubicin .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of triazole derivatives against pathogenic bacteria. Results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) below 10 μg/mL against multiple strains .

Properties

IUPAC Name

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O3/c1-8-3-5-19(6-4-8)7-9-10(13(21)22-2)15-18-20(9)12-11(14)16-23-17-12/h8H,3-7H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKCOWSKGMZMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.